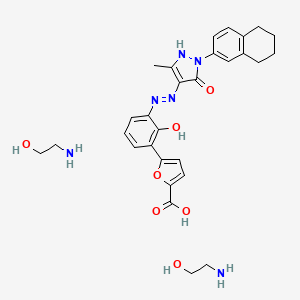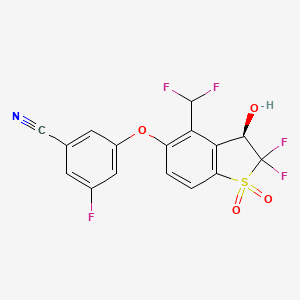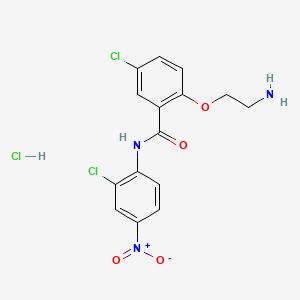
Hydroxy-PEG8-t-butyl ester
Overview
Description
Hydroxy-PEG8-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
Hydroxy-PEG8-t-butyl ester contains a hydroxyl group, which is a common functional group with hydrophilicity and reactivity, enabling this reagent to react with various compounds . “PEG8” refers to the polyethylene glycol chain in the reagent, which contains 8 ethylene glycol units . The polyethylene glycol chain provides good water solubility and biocompatibility . The end of the reagent is a tert-butyl ester group, a common protective group .Physical And Chemical Properties Analysis
Hydroxy-PEG8-t-butyl ester has a molecular weight of 498.6 g/mol . It is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Proteomics Research
Hydroxy-PEG8-t-butyl ester is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.
Bioconjugation
This compound can be used for bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, which is often used in drug delivery systems, biosensors, and diagnostic tools.
Synthesis of Small Molecules
Hydroxy-PEG8-t-butyl ester can be used as a building block for the synthesis of small molecules . Small molecules play crucial roles in the treatment of diseases, biological research, and drug discovery.
Conjugates of Small Molecules and Biomolecules
This compound can be used to create conjugates of small molecules and biomolecules . These conjugates can be used in various fields, including drug delivery, diagnostics, and therapeutics.
Chemical Biology and Medicinal Chemistry
Hydroxy-PEG8-t-butyl ester can be used to create tool compounds for chemical biology and medicinal chemistry that require ligation . These tool compounds can be used to study biological systems and develop new drugs.
Development of Specialized Polymers
Hydroxy-PEG8-t-butyl ester is a versatile tool that empowers scientists to push the boundaries of what’s possible, such as the development of specialized polymers . These polymers can have various applications, including drug delivery, tissue engineering, and coatings.
Engineering of Materials
This compound can be used in the engineering of materials with enhanced thermal stability or mechanical strength . This can be useful in various industries, including aerospace, automotive, and electronics.
Functionalization of Biomolecules
Hydroxy-PEG8-t-butyl ester can react with various biomolecules, such as proteins and nucleic acids, to form stable conjugates . This reaction can enhance the stability and activity of these biomolecules in the body.
Future Directions
Hydroxy-PEG8-t-butyl ester has shown excellent ability as a linker in surface modification processes . It can tightly connect biomolecules or other functional groups to the surface of materials, enhancing the stability of the materials and bringing more possibilities . This functionalization not only improves the practicality of the materials but also opens the door for their application in the biomedical field .
Mechanism of Action
Target of Action
Hydroxy-PEG8-t-butyl ester is a PEG derivative containing a hydroxyl group and a t-butyl ester . It is primarily used as a linker in the field of drug delivery . The primary targets of this compound are various biological molecules, such as proteins and nucleic acids . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Mode of Action
The compound forms conjugates with these biological molecules through ester or other chemical bonds . The t-butyl-protected carboxyl group can be deprotected under acidic conditions . This allows the compound to be linked to other molecules, enhancing their solubility and stability .
Pharmacokinetics
The pharmacokinetics of Hydroxy-PEG8-t-butyl ester are largely determined by the properties of the molecules it is conjugated with. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the conjugated molecules.
Result of Action
The molecular and cellular effects of Hydroxy-PEG8-t-butyl ester’s action are primarily related to its role in enhancing the delivery of conjugated molecules to their targets . By increasing solubility and stability, it can improve the efficacy of these molecules.
Action Environment
The action of Hydroxy-PEG8-t-butyl ester can be influenced by various environmental factors. For instance, the deprotection of the t-butyl-protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment can affect the compound’s action. Additionally, the compound’s solubility and stability can be influenced by factors such as temperature and the presence of other solutes .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O11/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h24H,4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRDLMWBCQQRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG8-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)
![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)

![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)


![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)
![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)
![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)

